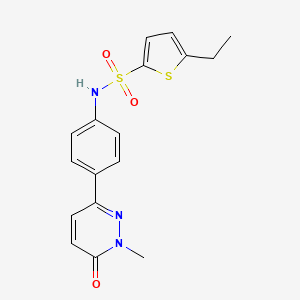

5-ethyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-3-14-8-11-17(24-14)25(22,23)19-13-6-4-12(5-7-13)15-9-10-16(21)20(2)18-15/h4-11,19H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVIHNNGEVFVFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is hypothesized that it may bind with high affinity to its target receptors, leading to a series of biochemical reactions. The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interaction with multiple receptors The downstream effects of these interactions could be diverse, depending on the specific pathways involved

Pharmacokinetics

It has been noted that similar compounds have excellent pharmacokinetics in preclinical species. The impact of these properties on the bioavailability of the compound is an important area for future research.

Result of Action

It is known that similar compounds can have a broad spectrum of biological activities. The specific effects of this compound at the molecular and cellular level are subjects of ongoing research.

Biological Activity

5-ethyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 375.5 g/mol. The structure features a thiophene ring, a sulfonamide group, and a pyridazinone moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study highlighted that modifications in the sulfonamide group can enhance antimicrobial efficacy, suggesting that this compound may also possess similar properties .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies on related pyridazinone derivatives have shown promising results in inhibiting cancer cell proliferation. For example, specific analogs have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 proteins . The presence of the thiophene and pyridazinone rings is believed to play a crucial role in this activity.

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties. The compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. Research has identified similar compounds that effectively reduce inflammation markers in vitro and in vivo .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

| Structural Feature | Biological Activity |

|---|---|

| Thiophene Ring | Enhances antimicrobial and anticancer activity |

| Sulfonamide Group | Contributes to anti-inflammatory effects |

| Pyridazinone Moiety | Potentially increases cytotoxicity against cancer cells |

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Activity : In vitro studies showed that certain pyridazinone derivatives induced cell cycle arrest and apoptosis in various cancer cell lines, suggesting that modifications to the compound could enhance its anticancer properties .

- Inflammatory Response : Research involving animal models indicated that sulfonamide derivatives could effectively reduce inflammatory markers associated with diseases like rheumatoid arthritis .

Scientific Research Applications

Structural Features

The structure of the compound includes:

- A thiophene ring , which is known for enhancing antimicrobial and anticancer activities.

- A sulfonamide group , contributing to anti-inflammatory effects.

- A pyridazinone moiety , which may increase cytotoxicity against cancer cells.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial properties. Studies have shown that modifications in the sulfonamide group can enhance efficacy against various bacterial strains. For example, compounds similar to 5-ethyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Anticancer Properties

The structural features of this compound suggest significant anticancer activity. Research on related pyridazinone derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, certain analogs have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 proteins . The presence of the thiophene and pyridazinone rings is believed to play a crucial role in this activity.

Anti-inflammatory Effects

Sulfonamides are recognized for their anti-inflammatory properties. The compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. Studies have identified similar compounds that effectively reduce inflammatory markers in vitro and in vivo .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key structural features and their associated biological activities:

| Structural Feature | Biological Activity |

|---|---|

| Thiophene Ring | Enhances antimicrobial and anticancer activity |

| Sulfonamide Group | Contributes to anti-inflammatory effects |

| Pyridazinone Moiety | Potentially increases cytotoxicity against cancer cells |

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives with similar structures exhibited significant antibacterial activity against various bacterial strains .

- Anticancer Activity : In vitro studies showed that certain pyridazinone derivatives induced cell cycle arrest and apoptosis in various cancer cell lines, suggesting that modifications to the compound could enhance its anticancer properties .

- Inflammatory Response : Research involving animal models indicated that sulfonamide derivatives could effectively reduce inflammatory markers associated with diseases like rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-ethyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) and sequential functionalization. For example, sulfonamide formation often involves coupling thiophene-2-sulfonyl chloride with an amine-containing intermediate under inert conditions. Purification via column chromatography or recrystallization is critical to isolate the target compound, as impurities from side reactions (e.g., incomplete cyclization of the pyridazinone moiety) can skew biological assays .

Q. How can researchers characterize the molecular structure of this compound to confirm its identity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.4–2.6 ppm for CH2), sulfonamide protons (δ ~7.5–8.0 ppm), and pyridazinone ring protons (δ ~6.5–7.2 ppm).

- HRMS : Confirm molecular formula (e.g., C17H18N4O3S2) with <2 ppm mass error.

- X-ray crystallography : Resolve spatial arrangement of the thiophene-sulfonamide and pyridazinone-phenyl groups to validate stereoelectronic effects .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in antitumor assays?

- Methodological Answer :

- Functional group modification : Compare analogues with varying substituents (e.g., replacing the ethyl group with methyl or propyl) to assess hydrophobic interactions.

- In vitro screening : Use panels of cancer cell lines (e.g., NCI-60) to identify selectivity patterns. For instance, sulfonamide derivatives with electron-withdrawing groups on the phenyl ring often show enhanced activity against leukemia cell lines due to improved membrane permeability .

- Computational docking : Model interactions with target proteins (e.g., carbonic anhydrase IX) to rationalize SAR trends. Focus on hydrogen bonding between the sulfonamide and active-site residues .

Q. How should researchers resolve contradictions in biological activity data across different experimental models?

- Methodological Answer :

- Dose-response validation : Replicate assays with standardized protocols (e.g., identical cell passage numbers, serum-free conditions) to rule out variability.

- Metabolic stability testing : Use liver microsomes or hepatocytes to assess whether discrepancies arise from differential compound degradation.

- Orthogonal assays : Combine proliferation assays (e.g., MTT) with apoptosis markers (e.g., caspase-3 activation) to confirm mechanistic consistency .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME prediction : Use QSAR models (e.g., SwissADME) to estimate logP (target <3 for optimal bioavailability), solubility, and CYP450 inhibition.

- Molecular dynamics simulations : Simulate blood-brain barrier penetration or plasma protein binding using force fields like CHARMM36.

- Metabolite identification : Apply in silico tools (e.g Meteor Nexus) to predict Phase I/II metabolites, prioritizing sulfoxidation or N-demethylation pathways .

Key Methodological Insights from Literature

- Synthetic Optimization : Lawesson’s reagent is critical for cyclizing thiazole intermediates but requires strict anhydrous conditions to avoid byproducts .

- Biological Evaluation : Automated high-throughput screening (HTS) systems improve reproducibility in cytotoxicity assays, reducing human error in data collection .

- Data Interpretation : Cross-referencing PubChem bioassay data (e.g., AID 1259401) with in-house results ensures robustness in SAR conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.